Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate
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Overview
Description
(6-amino-2-bromo-3-methylphenyl)(oxo)acetate is an organic compound with the molecular formula C9H8BrNO3 It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an oxoacetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-amino-2-bromo-3-methylphenyl)(oxo)acetate typically involves multi-step organic reactions. One common method is the bromination of 3-methylphenylacetic acid, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the esterification of the carboxylic acid group to form the oxoacetate ester.
Industrial Production Methods
Industrial production of (6-amino-2-bromo-3-methylphenyl)(oxo)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
(6-amino-2-bromo-3-methylphenyl)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetate group to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-amino-2-bromo-3-methylphenyl)(oxo)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for creating diverse chemical structures.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, (6-amino-2-bromo-3-methylphenyl)(oxo)acetate is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (6-amino-2-bromo-3-methylphenyl)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, while the oxoacetate group may participate in catalytic or inhibitory activities. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (6-amino-2-chloro-3-methylphenyl)(oxo)acetate
- (6-amino-2-fluoro-3-methylphenyl)(oxo)acetate
- (6-amino-2-iodo-3-methylphenyl)(oxo)acetate
Uniqueness
(6-amino-2-bromo-3-methylphenyl)(oxo)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that other halogenated analogs may not achieve.
Biological Activity
Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C9H8BrNO3Na. This compound features a phenyl ring that is substituted with an amino group, a bromine atom, and a methyl group, along with an oxoacetate functional group. Its unique structural attributes contribute to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and bromine groups significantly influences its binding affinity and specificity. Research indicates that such compounds may act as enzyme inhibitors or modulators, affecting metabolic pathways crucial for cellular function.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of this compound. Its structural similarity to known antimicrobial agents suggests that it may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic processes. For instance, compounds with similar oxoacetate functionalities have demonstrated significant inhibition against various bacterial strains, including those resistant to conventional antibiotics .
Case Studies
-
Inhibition of β-Lactamase :
A study investigated derivatives of this compound for their ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance. The compound exhibited promising inhibitory activity against several types of β-lactamases, suggesting its potential use in overcoming antibiotic resistance . -
Cytotoxicity Assessment :
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly in breast cancer cells, where the compound induced apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of this compound has revealed that modifications to its functional groups can significantly alter its biological activity. For example:
Modification | Effect on Activity |
---|---|
Removal of the amino group | Decreased binding affinity to target enzymes |
Substitution of bromine with chlorine | Altered antimicrobial efficacy |
Variation in alkyl chain length | Changes in cytotoxicity profiles |
These findings underscore the importance of specific structural features in determining the biological efficacy of this compound.
Inhibitory Effects on Enzymes
Research has shown that this compound can inhibit key enzymes involved in metabolic pathways:
- Branched-chain Amino Acid Transaminases (BCATs) : The compound was identified as a potential inhibitor of BCATs, which play a critical role in branched-chain amino acid metabolism and are implicated in various cancers .
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption characteristics. However, further toxicological assessments are necessary to establish safety profiles for therapeutic applications.
Properties
Molecular Formula |
C9H7BrNNaO3 |
---|---|
Molecular Weight |
280.05 g/mol |
IUPAC Name |
sodium;2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H8BrNO3.Na/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
SVCYYAQFXNQGIJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
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